molecular formula C15H18BrNO3 B3231719 (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328339-47-4

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B3231719
CAS No.: 1328339-47-4
M. Wt: 340.21
InChI Key: ZCKKBJZVYDEEGZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the spiro[5.5]undecane derivatives, which are characterized by their unique fused ring structures.

Mechanism of Action

Target of Action

The primary target of (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A RNA modification process .

Biochemical Pathways

The compound affects the m6A RNA modification pathway. m6A is the most prevalent RNA modification, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It’s found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization, resulting in a compound with good bioavailability .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound can effectively inhibit the function of the METTL3/METTL14 protein complex, leading to a decrease in m6A RNA modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone . One common synthetic route includes the reaction of a suitable spirocyclic precursor with a bromophenyl ketone under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromophenyl group to a more oxidized form.

  • Reduction: : Reducing the ketone group to an alcohol.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromophenol derivatives.

  • Reduction: : Spirocyclic alcohols.

  • Substitution: : Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying biological systems and potential therapeutic agents.

  • Medicine: : Investigating its biological activity for potential drug development.

  • Industry: : Use in the synthesis of materials with unique properties.

Comparison with Similar Compounds

(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: can be compared to other spiro[5.5]undecane derivatives, such as those with different heterocycles or substituents. Its uniqueness lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties.

List of Similar Compounds

  • 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives

  • Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings

Properties

IUPAC Name

(3-bromophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKBJZVYDEEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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